N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a benzodioxine moiety
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-13(14-5-6-16(25-14)18-2-1-9-26-18)11-19-27(21,22)12-3-4-15-17(10-12)24-8-7-23-15/h1-6,9-10,13,19-20H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVBFRCJLILPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of microwave irradiation to accelerate the reaction rates and improve yields . Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can undergo oxidation reactions to form sulfoxides and sulfone derivatives.
Reduction: The compound can be reduced to form thiol and alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and substituted thiophene and furan derivatives.
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial and antitumor properties, making it a potential candidate for drug development.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antitumor activity is linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of thiophene, furan, and benzodioxine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
